molecular formula C16H19NO2 B2841041 N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide CAS No. 1935768-69-6

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide

Cat. No. B2841041
CAS RN: 1935768-69-6
M. Wt: 257.333
InChI Key: VAGOEWLYPGCFBM-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide, also known as HPCBY, is a synthetic compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. HPCBY is a potent and selective inhibitor of the TRPC5 ion channel, which plays a crucial role in the regulation of neuronal excitability and synaptic plasticity.

Mechanism of Action

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide acts as a potent and selective inhibitor of the TRPC5 ion channel, blocking calcium influx into neurons. This inhibition leads to a reduction in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neuropsychiatric disorders. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to improve cognitive function and reverse cognitive deficits in animal models of schizophrenia. These effects are thought to be mediated through the modulation of calcium signaling and the upregulation of BDNF expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in lab experiments is its selectivity for the TRPC5 ion channel, which allows for specific modulation of calcium signaling in neurons. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide. One area of interest is the development of more selective and potent TRPC5 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in neuropsychiatric disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in humans, which may lead to the development of novel treatments for neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide involves the reaction of 4-phenylcyclohexanone with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride and subsequent oxidation with chromium trioxide. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to modulate the activity of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in neurons. Dysregulation of calcium signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, making TRPC5 a promising target for drug development.

properties

IUPAC Name

N-(4-hydroxy-4-phenylcyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-6-15(18)17-14-9-11-16(19,12-10-14)13-7-4-3-5-8-13/h3-5,7-8,14,19H,9-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOEWLYPGCFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide

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